molecular formula C8H11F3N2O3 B11077106 Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl-

Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl-

Cat. No.: B11077106
M. Wt: 240.18 g/mol
InChI Key: VFYOUYQRDCYEQW-UHFFFAOYSA-N
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Description

3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE is a synthetic organic compound characterized by its unique trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the reaction of aryl iodides with trifluoromethyl copper . Another method involves the use of sulfur tetrafluoride to convert carboxylic acids to trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethane (CF3H)
  • 1,1,1-Trifluoroethane (CF3CH3)
  • Hexafluoroacetone (CF3COCF3)

Uniqueness

3-HYDROXY-6-ISOPROPYL-3-(TRIFLUOROMETHYL)TETRAHYDRO-2,5-PYRAZINEDIONE is unique due to its combination of a trifluoromethyl group with a pyrazinedione core. This structure imparts specific chemical and biological properties that differentiate it from other trifluoromethyl-containing compounds .

Properties

Molecular Formula

C8H11F3N2O3

Molecular Weight

240.18 g/mol

IUPAC Name

3-hydroxy-6-propan-2-yl-3-(trifluoromethyl)piperazine-2,5-dione

InChI

InChI=1S/C8H11F3N2O3/c1-3(2)4-5(14)13-7(16,6(15)12-4)8(9,10)11/h3-4,16H,1-2H3,(H,12,15)(H,13,14)

InChI Key

VFYOUYQRDCYEQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)(C(F)(F)F)O

Origin of Product

United States

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